3,5-Difluoro-4-isopropylphenol
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Overview
Description
3,5-Difluoro-4-isopropylphenol is an organic compound characterized by the presence of two fluorine atoms and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-isopropylphenol typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of catalytic systems can enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoroquinones, while reduction can produce difluorohydroquinones .
Scientific Research Applications
3,5-Difluoro-4-isopropylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-isopropylphenol exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-methylphenol
- 3,5-Difluoro-4-tert-butylphenol
- 3,5-Difluoro-4-ethylphenol
Uniqueness
Compared to similar compounds, 3,5-Difluoro-4-isopropylphenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. The isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C9H10F2O |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
3,5-difluoro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H10F2O/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |
InChI Key |
LDLSMLOGGCVIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1F)O)F |
Origin of Product |
United States |
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